molecular formula C9H7NO3 B7901584 2-(Benzo[d]isoxazol-5-yl)acetic acid

2-(Benzo[d]isoxazol-5-yl)acetic acid

Cat. No.: B7901584
M. Wt: 177.16 g/mol
InChI Key: ULWWLMVBRAIXKX-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-5-yl)acetic acid (CAS No: 343332-63-8) is a high-purity aromatic heterocyclic compound offered for research and development purposes . As a benzo[d]isoxazole derivative, it features an acetic acid functional group, making it a valuable building block in medicinal chemistry and drug discovery . Compounds based on the benzisoxazole scaffold are of significant interest in pharmacological research. Specifically, structural analogues, such as 2-(benzo[d]isoxazol-3-yl) derivatives, have been identified as potent antagonists of Exchange Proteins directly Activated by cAMP (EPAC), which are important targets in cell signaling studies . This suggests that this compound serves as a crucial synthetic intermediate for the design and synthesis of novel bioactive molecules and potential pharmacological probes . The presence of the carboxylic acid group allows for further functionalization, typically through conjugation reactions, to create more complex chemical entities for biological evaluation. This product is intended for laboratory research and further manufacturing applications only. It is not intended for direct human use, diagnosis, or as a medicinal product. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2-benzoxazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9(12)4-6-1-2-8-7(3-6)5-10-13-8/h1-3,5H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWWLMVBRAIXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)C=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Benzo D Isoxazol 5 Yl Acetic Acid and Its Analogs

Strategies for Benzisoxazole Core Construction

The formation of the benzisoxazole ring system is a critical step in the synthesis of the target molecule and its derivatives. Various strategies have been developed, primarily focusing on the construction of the isoxazole (B147169) ring fused to a benzene (B151609) ring.

Cyclization Reactions for Isoxazole Ring Formation

A common and effective method for constructing the 1,2-benzisoxazole (B1199462) core involves the cyclization of ortho-substituted aryl oximes. chim.it This approach typically proceeds via an intramolecular nucleophilic substitution, where a hydroxyl group attacks an adjacent aromatic carbon, leading to ring closure. chim.it The efficiency of these reactions can be influenced by the nature of the substituents on the aromatic ring and the reaction conditions employed. chim.it

One notable advancement in this area is the triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles. This solvent-free method allows for the rapid and efficient synthesis of 2,1-benzisoxazoles at room temperature, with yields ranging from 34% to 97%. researchgate.netcerritos.edu The reaction is believed to proceed through an acid-promoted enolization, followed by intramolecular cyclization and subsequent decyanation. researchgate.net This methodology offers a significant improvement over traditional methods that often require harsh conditions, such as high temperatures or the use of transition metals. researchgate.net

Another versatile approach is the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. organic-chemistry.orgsemanticscholar.org This method allows for the direct formation of the benzisoxazole ring system under mild conditions and is compatible with a wide range of functional groups, enabling the synthesis of diverse libraries of 3-substituted benzisoxazoles. organic-chemistry.orgsemanticscholar.org

Furthermore, the cyclization of 2-hydroxyaryl oximes represents a key strategy for N-O bond formation to yield the benzisoxazole core. chim.it This can be achieved through a formal dehydration reaction where the oxime's hydroxyl group is converted into a good leaving group, facilitating the subsequent cyclization. chim.it

Cyclization StrategyStarting MaterialsKey FeaturesYield Range
TfOH-Promoted Decyanative Cyclization2-(2-nitrophenyl)acetonitrilesSolvent-free, room temperature, rapid34-97% researchgate.netcerritos.edu
[3+2] CycloadditionAryne precursors and chlorooximesMild conditions, functional group toleranceGood to excellent organic-chemistry.orgsemanticscholar.org
Cyclization of 2-hydroxyaryl oximes2-hydroxyaryl oximesN-O bond formation, formal dehydrationVariable chim.it

Fused Ring System Synthesis Approaches (e.g., Coumarin-Hydroxylamine Cyclization)

The synthesis of benzisoxazole acetic acids can also be achieved through the ring transformation of other heterocyclic systems. A notable example is the reaction of 4-hydroxy-coumarins with hydroxylamine. chim.it This approach provides a direct route to 1,2-benzisoxazole-3-acetic acid derivatives. chim.it The reaction involves the opening of the coumarin (B35378) lactone ring by hydroxylamine, followed by cyclization to form the benzisoxazole ring with the acetic acid moiety at the 3-position. chim.it This method is particularly useful for accessing specific isomers of the target compound.

Targeted Derivatization of the Acetic Acid Moiety

The acetic acid side chain of 2-(Benzo[d]isoxazol-5-yl)acetic acid offers a prime site for derivatization to generate a variety of analogs with potentially modulated biological activities. Standard organic transformations such as esterification and amidation are commonly employed for this purpose.

Esterification of the carboxylic acid can be achieved through various methods, with the Fischer esterification being a classic and widely used approach. cerritos.edumasterorganicchemistry.comlibretexts.orgathabascau.ca This acid-catalyzed reaction between the carboxylic acid and an alcohol can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org For instance, the reaction of this compound with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid would yield the corresponding methyl or ethyl ester. cerritos.edumasterorganicchemistry.comlibretexts.orgathabascau.ca

Amide bond formation is another critical derivatization strategy, often accomplished using coupling reagents to activate the carboxylic acid. fishersci.seluxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to form a reactive O-acylisourea intermediate, which then readily reacts with a primary or secondary amine to form the desired amide. fishersci.se The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and racemization. peptide.com A general procedure would involve dissolving the carboxylic acid in a suitable solvent like DMF, adding the coupling reagent and an amine, and stirring at room temperature. fishersci.se This allows for the synthesis of a wide array of N-substituted 2-(Benzo[d]isoxazol-5-yl)acetamides. mdpi.comresearchgate.net

Derivatization ReactionReagents and ConditionsProduct Type
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), HeatEsters cerritos.edumasterorganicchemistry.comlibretexts.orgathabascau.ca
Amide CouplingAmine, Coupling Reagent (e.g., DCC, EDC), +/- HOBtAmides fishersci.seluxembourg-bio.compeptide.com

Systemic Substituent Modification of the Benzisoxazole Scaffold

Modification of the benzisoxazole ring system itself is a powerful strategy for fine-tuning the properties of the molecule. This can involve the introduction of substituents onto the aromatic ring or alterations to the isoxazole heterocycle.

Regioselective Functionalization of the Aromatic Ring

The introduction of substituents onto the benzene ring of the benzisoxazole scaffold can be achieved through various electrophilic aromatic substitution reactions. The position of substitution is directed by the existing groups on the ring.

Halogenation of benzisoxazole derivatives can be accomplished using N-halosuccinimides. For instance, palladium-catalyzed regioselective halogenation of related benzoxazinones has been demonstrated, utilizing the nitrogen atom of the heterocyclic ring as a directing group. researchgate.net Similar principles can be applied to the benzisoxazole system to achieve regioselective introduction of halogen atoms, which can then serve as handles for further functionalization through cross-coupling reactions.

Nitration of the benzisoxazole ring system can introduce a nitro group, which can be subsequently reduced to an amino group and further derivatized. The nitration of 1,2-benzisoxazole 2-oxides has been shown to proceed via simple substitution. researchgate.net The regioselectivity of nitration on a 5-substituted benzisoxazole would be influenced by the electronic nature of the substituent at the 5-position. For example, in 5-acetyl-1,2-benzisoxazole, the acetyl group is deactivating and meta-directing, which would influence the position of the incoming nitro group.

Modifications of the Isoxazole Heterocycle

The isoxazole ring of the benzisoxazole scaffold can also undergo various chemical transformations, leading to novel analogs.

Ring-opening reactions of the isoxazole moiety are a known transformation. The relatively weak N-O bond in the isoxazole ring can be cleaved under certain conditions. wikipedia.org For example, reductive cleavage of the N-O bond in 1,2-benzisoxazoles can lead to the formation of a 2-hydroxyphenylketimine, which can be hydrolyzed to a 2-hydroxyaryl ketone. researchgate.net This type of transformation can be a route to novel structures derived from the benzisoxazole core. Transition metal-catalyzed ring-opening reactions of benzisoxazoles have also been reported, providing access to a variety of nitrogen-containing heterocycles. chim.it

Rearrangement reactions of the isoxazole ring can also occur. For instance, photochemical rearrangements of 1,2-benzisoxazolinones have been observed. acs.org Additionally, base-catalyzed isoxazole-to-oxazole ring transformations have been reported in other isoxazole-containing systems, suggesting that similar rearrangements might be possible for benzisoxazole derivatives under specific conditions. fishersci.se

Enantioselective Synthesis of Chiral Derivatives

The development of enantioselective synthetic routes is crucial for producing chiral derivatives of this compound, as different enantiomers of a compound can exhibit distinct pharmacological and toxicological profiles. Methodologies for achieving high enantiopurity often involve asymmetric catalysis, the use of chiral auxiliaries, or chiral resolution techniques. mdpi.com While specific enantioselective syntheses for this compound are not extensively detailed in the provided literature, principles can be drawn from the synthesis of analogous chiral heterocyclic compounds.

A key strategy in asymmetric synthesis is the use of chiral catalysts to control the stereochemical outcome of a reaction. For the formation of the isoxazole or isoxazoline (B3343090) ring, a core component of the target molecule's analogs, asymmetric 1,3-dipolar cycloaddition reactions represent a powerful approach. chemrxiv.org However, creating fully substituted stereocenters using this method presents significant challenges. chemrxiv.org Research into the enantioselective synthesis of isoxazolines has explored various catalytic systems, including those based on ruthenium, nickel, and ytterbium, to achieve high enantioselectivities (e.g., 87-99% ee). chemrxiv.org Drawbacks to some of these methods can include the need for high catalyst loadings (up to 30 mol%) and long reaction times, sometimes extending over several days. chemrxiv.org

In the synthesis of structurally related chiral benzoxazole (B165842) analogs, such as 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, stereochemistry has been shown to be a critical determinant of biological activity. nih.gov Studies have revealed that derivatives with an (S)-configuration at the C-2 position of the propanoic acid side chain exhibit excellent antibacterial activity against a range of Gram-negative and Gram-positive bacteria. nih.gov This highlights the importance of controlling stereochemistry to optimize the desired therapeutic effects.

The table below summarizes findings on chiral benzoxazole analogs, illustrating the impact of specific stereoisomers and substitutions on antibacterial activity. nih.gov

Compound IDConfigurationR Group (para-substituent on phenoxyl side chain)MIC (μg/mL) vs. Gram-positive bacteriaMIC (μg/mL) vs. Gram-negative bacteria
11r (S)tert-butyl1.56 - 6.251.56 - 6.25
11s (S)phenyl1.56 - 6.251.56 - 6.25
11t (S)benzyloxy1.56 - 6.251.56 - 6.25

MIC = Minimum Inhibitory Concentration

These findings underscore the principle that enantioselective synthesis is a vital tool for developing potent and selective therapeutic agents based on the benzisoxazole scaffold and its analogs.

Modern Synthetic Approaches and Reaction Optimization

Modern organic synthesis focuses on the development of efficient, atom-economical, and environmentally benign methods for constructing complex molecules. The synthesis of the 1,2-benzisoxazole core, central to this compound, has evolved from classical methods to include a variety of advanced catalytic and procedural optimizations. chim.it

Traditional and modern approaches to the 1,2-benzisoxazole ring system can be broadly categorized based on the key bond formation step. chim.it

N–O Bond Formation : This is a widely employed strategy that typically involves the cyclization of o-hydroxyaryl oximes or related imines. chim.it

C–O Bond Formation : This route often utilizes the cyclization of o-substituted aryloximes under basic conditions. chim.it

Benzene Ring Formation : In this approach, the benzisoxazole core is constructed by forming the benzene ring from appropriately substituted isoxazole precursors. chim.it

[3+2]-Cycloaddition Reactions : A more contemporary method involves the cycloaddition of 1,3-dipoles, such as nitrile oxides, with benzoquinones or arynes to simultaneously form C-C and C-O bonds. chim.it

Reaction optimization plays a critical role in improving the viability of these synthetic routes. For instance, the use of transition-metal catalysis has become a cornerstone of modern heterocyclic synthesis. nih.gov Copper(I)-catalyzed 1,3-dipolar cycloaddition reactions, a type of "click chemistry," have been effectively used for the regioselective synthesis of complex molecules containing isoxazole rings linked to other scaffolds, such as 1,5-benzodiazepines. researchgate.net Similarly, palladium- and ruthenium-catalyzed reactions are frequently used for intramolecular oxidative cyclization and C-S or C-N bond formations in the synthesis of related heterocycles like benzothiazoles. nih.gov

Furthermore, procedural advancements aim to enhance reaction efficiency and reduce environmental impact. These include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.com

Electrochemical Synthesis : Electrochemical methods, such as dehydrogenative cyclization, offer a green alternative by using electricity to drive reactions, often with hydrogen as the only byproduct. nih.gov

Photocatalysis : Visible-light-mediated reactions using photosensitizers like riboflavin (B1680620) provide a mild and efficient method for cyclization reactions. researchgate.net

The table below compares several modern synthetic strategies for constructing the 1,2-benzisoxazole core and related heterocyclic systems.

Synthetic StrategyKey PrecursorsKey TransformationAdvantages
N-O Bond Formation chim.ito-Hydroxyaryl oximes/iminesIntramolecular CyclizationReadily available starting materials.
[3+2]-Cycloaddition chim.itArynes, Nitrile Oxides1,3-Dipolar CycloadditionForms multiple bonds in one step, high atom economy.
Cu(I)-Catalyzed Cycloaddition researchgate.netAlkynes, Azides/Nitrile Oxides"Click Chemistry"High regioselectivity, mild reaction conditions.
Electrochemical Cyclization nih.gov2-Mercaptobenzamides (analogous)Dehydrogenative N-S Bond FormationGreen chemistry (byproduct is H₂), undivided cell.
Photocatalysis researchgate.netThiobenzanilides (analogous)Visible-light-mediated cyclizationUses cheap, natural photocatalysts; mild conditions.

These modern approaches and optimization techniques are instrumental in the efficient and scalable synthesis of this compound and its diverse analogs for further research and development.

Investigation of Biological Activities and Underlying Molecular Mechanisms of 2 Benzo D Isoxazol 5 Yl Acetic Acid Analogs

Research into Antimicrobial Efficacy

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. scilit.com Benzisoxazole derivatives have been identified as a promising class of compounds in this pursuit, with studies demonstrating efficacy against both bacterial and fungal strains. nih.gov

Antibacterial Activity Assessments in Vitro

A naturally occurring benzisoxazole, 3,6-dihydroxy-1,2-benzisoxazole, has demonstrated potent antibiotic activity against the opportunistic Gram-negative pathogen Acinetobacter baumannii, including multi-drug resistant clinical strains. scilit.comnih.gov In vitro assessments have reported minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against this bacterium. scilit.comnih.gov The activity of this compound extends to other clinically relevant Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Proteus spp., Salmonella spp., Enterobacter spp., and Serratia marcescens. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that enhance antibacterial potency. For instance, the synthesis of benzisoxazoles with N-linked oxazolidinone substituents led to improved activity against Gram-positive organisms like Staphylococcus aureus. nih.gov Furthermore, the presence of electron-withdrawing groups, such as chloro and bromo functions, has been shown to confer excellent antimicrobial activity against both Bacillus subtilis and Escherichia coli. nih.gov Similarly, piperidine (B6355638) conjugated benzisoxazole derivatives bearing dinitro substituents exhibited the highest antibacterial activity within their tested series. mdpi.com Another study found that a benzisoxazole derivative without any substitution on the phenyl ring showed good activity against E. coli, K. pneumoniae, Salmonella typhi, and B. subtilis. nih.gov

Antibacterial Activity of Benzisoxazole Analogs
Compound/Analog ClassBacterial Strain(s)Activity Noted (MIC)Source
3,6-dihydroxy-1,2-benzisoxazoleAcinetobacter baumannii (multi-drug resistant)As low as 6.25 µg/mL scilit.comnih.gov
3,6-dihydroxy-1,2-benzisoxazoleE. coli, K. pneumoniae, Salmonella spp., etc.Potent growth inhibition nih.gov
N-linked oxazolidinone benzisoxazolesStaphylococcus aureusImproved antibacterial activity nih.gov
Benzisoxazoles with chloro/bromo groupsBacillus subtilis, Escherichia coliExcellent antimicrobial activity nih.gov
Unsubstituted phenyl benzisoxazole derivativeE. coli, K. pneumoniae, S. typhi, B. subtilisGood antibacterial activity nih.gov

Antifungal Activity Evaluations

Investigations into the antifungal properties of benzisoxazole analogs have revealed activity against a range of fungal pathogens. A study on 3H-N-substituted phenyl-1,2-benzisoxazole derivatives demonstrated notable efficacy against the plant pathogenic fungus Fusarium oxysporum at concentrations of 500 and 1000 ppm, although weaker activity was observed against Sclerotium rolfsii.

In another study, a series of thiazolidinone derivatives of 1,2-benzisoxazole (B1199462) were synthesized and evaluated for antifungal activity against Aspergillus niger. Several of the synthesized compounds, particularly those with hydroxyl (-OH), chloro (-Cl), and nitro (-NO2) group substitutions, showed good inhibitory activity when compared to the standard antifungal agent ketoconazole.

Antifungal Activity of Benzisoxazole Analogs
Compound/Analog ClassFungal Strain(s)Activity NotedSource
3H-N-substituted phenyl-1,2-benzisoxazolesFusarium oxysporumHigh activity at 500 & 1000 ppm

Mechanistic Insights into Antimicrobial Action

Research into the molecular mechanisms underpinning the antimicrobial effects of benzisoxazole analogs has identified specific cellular targets. For 3,6-dihydroxy-1,2-benzisoxazole, the antibacterial effect against A. baumannii was found to be reversible by the addition of 4-hydroxybenzoate (B8730719) (4-HB) to the culture media. nih.gov This finding suggests that the compound interferes with metabolic pathways involving 4-HB. Molecular modeling studies have implicated two enzymes as potential targets: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase, both of which are crucial for bacterial metabolic processes. scilit.comnih.gov

Other benzisoxazole derivatives have been shown to function as bacterial type-II topoisomerase inhibitors. nih.gov Specifically, a series of benzisoxazoles featuring N-linked oxazolidinone substituents were demonstrated to inhibit both DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and repair. nih.gov This mode of action is effective against both Gram-positive and Gram-negative organisms. nih.gov

Studies on Antineoplastic Potential

The benzisoxazole scaffold and its isomers, such as benzoxazole (B165842), are integral to the design of novel antineoplastic agents. researchgate.net Analogs of 2-(Benzo[d]isoxazol-5-yl)acetic acid have been investigated for their ability to inhibit cancer cell growth and induce programmed cell death.

Cell Proliferation Inhibition and Cytotoxicity Studies

A series of 2-arylbenzoxazole-5-acetic acid derivatives, structurally analogous to the target compound, have demonstrated significant cytotoxic activity against human cancer cell lines. nih.govresearchgate.net Notably, the presence of the acetic acid group at position 5 of the benzoxazole nucleus was found to enhance cytotoxic activity. nih.govresearchgate.net In tests against the MCF-7 breast cancer cell line, compounds such as 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid were identified as promising cytotoxic agents. nih.govresearchgate.net

Other related benzazole derivatives have also shown broad cytotoxic effects. In a study evaluating 2-substituted benzo[d] scilit.commdpi.comazoles, the benzyl-substituted benzothiazole (B30560) (BTA-1) and benzimidazole (B57391) (BZM-2) derivatives displayed the highest cytotoxic activities against a panel of six human cancer cell lines, which included U-251 (glioblastoma), PC-3 (prostate cancer), K-562 (chronic myelogenous leukemia), HTC-15 (colon cancer), MCF-7 (breast cancer), and SKLU-1 (lung cancer). mdpi.com For instance, against the SKLU-1 cell line, compound BTA-1 exhibited an inhibition of 38.4%, comparable to the reference drug tamoxifen (B1202) (43.3%). mdpi.com

In Vitro Cytotoxicity of Benzisoxazole/Benzazole Analogs
Compound/Analog ClassCancer Cell Line(s)Activity NotedSource
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acidMCF-7 (Breast)Promising cytotoxicity nih.govresearchgate.net
2-(4-methoxyphenyl)benzoxazol-5-acetic acidMCF-7 (Breast), HCT-116 (Colon)Promising cytotoxicity nih.govresearchgate.net
Benzyl-substituted benzothiazole (BTA-1)SKLU-1 (Lung)38.4% inhibition mdpi.com
Benzyl-substituted benzimidazole (BZM-2)U-251, PC-3, K-562, HTC-15, MCF-7, SKLU-1High cytotoxic activity mdpi.com

Investigations into Apoptosis Induction Pathways

Beyond direct cytotoxicity, benzisoxazole analogs and related isoxazoles are being investigated for their ability to induce apoptosis, a form of programmed cell death, in cancer cells. Studies on novel synthetic isoxazole (B147169) derivatives demonstrated significant pro-apoptotic activity in human erythroleukemic K562 cells, with some analogs inducing apoptosis in over 50% of the cell population. heteroletters.org

Mechanistic studies on related benzoxazole derivatives have elucidated specific apoptosis induction pathways. One potent benzoxazole compound (designated 12l) was found to induce apoptosis in 35.13% of HepG2 liver cancer cells. sphinxsai.com This was associated with a significant increase in the levels of pro-apoptotic proteins Caspase-3 (2.98-fold) and BAX (3.40-fold), alongside a significant reduction in the level of the anti-apoptotic protein Bcl-2 (2.12-fold). sphinxsai.com Similarly, studies on 2-amino-5-benzylthiazole derivatives, another related heterocyclic structure, showed that they induce apoptosis in human leukemia cells by causing the cleavage of PARP1 and caspase 3, increasing the levels of the pro-apoptotic protein Bim, and decreasing the anti-apoptotic protein Bcl-2. These findings highlight a common mechanistic pathway for related heterocyclic compounds, suggesting that benzisoxazole analogs may act through similar apoptosis induction pathways involving the modulation of key regulatory proteins.

Research on Cell Cycle Modulation

Analogs of the core benzoxazole structure, which is related to benzo[d]isoxazole, have demonstrated capabilities in modulating the cell cycle, a critical process in cancer proliferation. One study focused on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives as potential antineoplastic agents. nih.gov Among the synthesized compounds, a particularly promising agent, designated H1, exhibited specific anti-proliferation activity against HeLa human cervical cancer cells with an IC50 value of 380 nM. nih.gov Further investigation into its mechanism revealed that at low concentrations, compound H1 could induce a cell cycle blockage at the G1 phase. nih.gov This arrest of the cell cycle was accompanied by a slight promotion of apoptosis (8.77%). nih.gov The compound's activity was noted to be specific to HPV18-positive cervical cell lines like HeLa, with less effect on HPV16-positive lines such as SiHa. nih.gov

Exploration of Neuroprotective Attributes

The therapeutic potential of this compound analogs extends to neuroprotection, with research exploring their influence on neuroinflammatory processes and key neuronal signaling pathways.

Modulation of Neuroinflammatory Processes

The anti-inflammatory properties of this class of compounds are central to their neuroprotective potential. Enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key mediators in the production of pro-inflammatory molecules that contribute to neuroinflammation. As detailed in section 3.4.1, isoxazole derivatives have been shown to be effective inhibitors of both COX-2 and 5-LOX. nih.govnih.gov By inhibiting these enzymes, these compounds can reduce the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, thereby potentially mitigating the inflammatory cascades implicated in the pathogenesis of neurodegenerative diseases.

Influence on Neuronal Signaling Pathways (e.g., Akt/GSK-3β/NF-κB)

Investigations have identified specific neuronal signaling pathways that are modulated by benzo[d]isoxazole analogs. Glycogen synthase kinase-3β (GSK-3β) is a crucial enzyme involved in a range of cellular processes, including inflammation and neuroplasticity. nih.gov A series of novel 3-benzisoxazolyl-4-indolyl-maleimides were synthesized and evaluated for their GSK-3β inhibitory activity, with most of the compounds showing high potency. nih.gov Notably, compound 7j emerged as a highly promising GSK-3β inhibitor with an IC50 value of 0.73 nM. nih.gov

Furthermore, the nuclear factor (NF)-κB signaling pathway, which is critical in regulating inflammatory responses, has been identified as another target. A heparanase inhibitor known as JG3 has been shown to block tumor growth by inhibiting the constitutive activation of proteins upstream of the NF-κB pathway. nih.gov This is significant because, as discussed later, benzoxazol-5-yl acetic acid derivatives have been identified as a novel class of heparanase inhibitors, suggesting a potential mechanism for NF-κB modulation. researchgate.netnih.gov

Preclinical Research in Neurodegeneration Models (e.g., Zebrafish models)

The zebrafish (Danio rerio) has become a valuable vertebrate model system for studying neurodegenerative diseases due to the high degree of conservation in neurotransmitter systems between zebrafish and humans. nih.govmdpi.comresearchgate.net These models are instrumental in understanding disease mechanisms and identifying potential therapeutic agents. mdpi.comresearchgate.net

To study conditions like Parkinson's disease, which is characterized by the loss of dopaminergic neurons, researchers utilize various neurotoxicant models in zebrafish. nih.govmdpi.com Chemicals such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), 6-hydroxydopamine (6-OHDA), and rotenone (B1679576) are administered to induce the specific loss of these neurons, thereby mimicking the pathology of the disease. nih.govresearchgate.netnih.gov These preclinical models provide a platform for screening the neuroprotective effects of new chemical entities, including the this compound analogs that have shown promise in modulating pathways like GSK-3β. nih.govnih.gov

Anti-inflammatory Response Investigations

A significant area of research for this chemical family has been the investigation of their anti-inflammatory effects through the inhibition of key enzymes involved in the inflammatory cascade.

Enzyme Target Identification and Inhibition Studies (e.g., Heparanase, COX-2, LOX)

Heparanase Inhibition: Heparanase is an enzyme that cleaves heparan sulfate (B86663) and is implicated in pathological processes such as tumor metastasis and angiogenesis. researchgate.net A novel series of benzoxazol-5-yl acetic acid derivatives, structurally related to this compound, have been identified as potent heparanase inhibitors. researchgate.netnih.gov Several compounds in this class exhibit significant inhibitory activity, with one analog, trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid (16e ), possessing an IC50 of approximately 200 nM against the enzyme. nih.gov

CompoundTarget EnzymeIC50 (nM)
16e Heparanase~200

Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com Studies on isoxazole derivatives have demonstrated their potential as selective COX-2 inhibitors. nih.gov One investigation revealed that several synthesized isoxazole compounds showed potent and selective inhibition of COX-2 over COX-1. nih.gov For instance, compound C6 was the most potent, with an IC50 value of 0.55 µM and a high selectivity index. nih.gov Similarly, research on benzo[d]thiazole analogs, another related heterocyclic system, also identified compounds with moderate to potent COX-2 inhibitory effects and good selectivity. nih.gov

Table of COX-2 Inhibition for Isoxazole Derivatives

Compound COX-2 IC50 (µM) Selectivity Index (SI)
C3 0.93 ± 0.01 24.26
C5 0.85 ± 0.04 41.82
C6 0.55 ± 0.03 61.73

Data sourced from a study on isoxazole derivatives as cyclooxygenase inhibitors. nih.gov

Table of COX-2 Inhibition for Benzo[d]thiazole Analogs

Compound COX-2 IC50 (µM) Selectivity Index (SI)
2c 0.28 18.6
2d 0.77 7.2
2g 0.35 14.3
3d 0.42 11.9
3f 0.31 16.1
3g 0.45 11.1

Data sourced from a study on benzo[d]thiazole analogs as COX-2 inhibitors. nih.gov

Pathway Modulation in Inflammatory Cascades

The anti-inflammatory potential of compounds related to this compound is significantly attributed to their ability to modulate key enzymatic and signaling pathways within the inflammatory cascade. Research has particularly focused on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the biosynthesis of pro-inflammatory mediators.

The arachidonic acid (AA) cascade is a primary target for anti-inflammatory drugs. AA is converted into prostaglandins (PGs) by COX enzymes (COX-1 and COX-2) and into leukotrienes (LTs) by 5-lipoxygenase (5-LOX). nih.gov Prostaglandins and leukotrienes are potent mediators of inflammation, pain, and fever. Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes. However, this can lead to an increased production of leukotrienes, potentially causing gastrointestinal and cardiovascular side effects. nih.govnih.gov

A promising strategy to overcome these limitations is the development of dual inhibitors that target both COX and 5-LOX pathways simultaneously. nih.govnih.gov This dual inhibition is believed to offer a broader spectrum of anti-inflammatory action with an improved safety profile. nih.gov Analogs of benzisoxazole and structurally related benzothiazoles have been investigated as such dual inhibitors. nih.govresearchgate.net For instance, certain isoxazole derivatives have demonstrated a concentration-dependent inhibition of 5-LOX, with some compounds showing IC50 values as low as 8.47 µM. nih.gov Similarly, various benzothiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with molecular docking studies suggesting their mechanism involves the inhibition of COX-2. nih.gov

Beyond direct enzyme inhibition, benzisoxazole analogs can also modulate inflammatory responses by interfering with cytokine signaling. Cytokines are key mediators that regulate immune and inflammatory responses. mdpi.combohrium.com Certain isoxazole and thalidomide (B1683933) analogs have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). scispace.com Concurrently, these compounds can increase the production of the anti-inflammatory cytokine IL-10. scispace.com This modulation of the cytokine balance is a critical mechanism for controlling inflammation.

Furthermore, the nuclear factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammatory gene expression, is another target for these compounds. researchgate.net The NF-κB pathway's activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2. Some studies have shown that certain agents can suppress the activation of the NF-κB/NLRP3 inflammasome pathway, leading to reduced inflammation. researchgate.net

Table 1: Inhibition of Inflammatory Mediators by Isoxazole/Benzisoxazole Analogs

Compound ClassTarget Enzyme/PathwayObserved EffectReference
Isoxazole Derivatives5-Lipoxygenase (5-LOX)Concentration-dependent inhibition (IC50 = 8.47 µM for most potent compound) nih.gov
Benzothiazole DerivativesCyclooxygenase-2 (COX-2)Inhibition predicted by molecular docking; significant in vivo analgesic and anti-inflammatory response researchgate.netnih.gov
Thalidomide/Isoxazole AnalogsCytokine Production (LPS-induced)Inhibition of TNF-α, IL-1β, IL-6; increased production of IL-10 scispace.com
VariousNF-κB/NLRP3 InflammasomeSuppression of pathway activation, leading to reduced inflammatory cytokine levels researchgate.net

Other Reported Biological Activities Relevant to Benzisoxazole Derivatives

The benzisoxazole scaffold is a versatile pharmacophore, and its derivatives have been explored for a range of biological activities beyond inflammation, including anticonvulsant, antioxidant, and immunomodulatory effects. nih.gov

Anticonvulsant Activity

Several studies have highlighted the potential of benzisoxazole and related benzoxazole derivatives as anticonvulsant agents. nih.govnih.gov A series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives showed marked anticonvulsant activity in mouse models. nih.gov Structure-activity relationship studies revealed that introducing a halogen atom at the 5-position of the benzisoxazole ring enhanced activity. nih.gov

In another study, 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated. researchgate.netnih.gov The most active compounds demonstrated significant efficacy in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. For example, 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione showed an ED50 value of 14.90 mg/kg in the MES test, while 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione had an ED50 of 42.30 mg/kg in the scPTZ test. researchgate.netnih.gov The mechanism for some benzoxazole derivatives is thought to involve the enhancement of γ-aminobutyric acid (GABA) levels in the brain, a key inhibitory neurotransmitter. nih.govnih.gov

Table 2: Anticonvulsant Activity of Benzisoxazole/Benzoxazole Derivatives

Compound SeriesAnimal ModelMost Active CompoundEfficacy (ED₅₀)Reference
3-(Sulfamoylmethyl)-1,2-benzisoxazolesMice (Electroshock)3-(Sulfamoylmethyl)-1,2-benzisoxazole (1a)Considered most promising based on neurotoxicity vs. efficacy ratio nih.gov
3-(Benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-dionesMES Test (Rats)3-(Benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione (8a)14.90 mg/kg nih.gov
3-(Benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-dionesscPTZ Test (Mice)3-(Benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione (7d)42.30 mg/kg nih.gov
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-1,2,4-triazol-3-onesMES & scPTZ (Mice)Compound 4g23.7 mg/kg (MES), 18.9 mg/kg (scPTZ) nih.gov

Antioxidant Activity

The antioxidant potential of benzisoxazole derivatives has also been investigated. A series of novel benzisoxazole derivatives were synthesized and evaluated for their ability to scavenge free radicals using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.netscispace.com The results indicated that many of the synthesized compounds exhibited good antioxidant activities. researchgate.netscispace.com Structure-activity relationship studies suggest that the nature and position of substituents on the phenyl ring influence the antioxidant capacity. nih.gov For instance, compounds bearing electron-donating groups like methyl and methoxy (B1213986) substituents were found to have prominent antioxidant activity. nih.gov Similarly, studies on benzoxazolinone and benzothiazolinone (B8138533) derivatives have identified phenolic compounds within these classes as having the best antioxidant activities in a low-density lipoprotein (LDL) oxidation model. nih.gov

Immunomodulatory Activity

Derivatives of the isoxazole and benzisoxazole core structure have demonstrated significant immunomodulatory properties. These compounds can influence both cellular and humoral immunity. nih.gov For example, the isoxazole derivative (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid (VGX-1027) was found to prevent autoimmune diabetes in mouse models by reducing insulitis and protecting pancreatic islets from cytokine-induced death. nih.gov

Studies on related benzothiazole derivatives have shown potent inhibitory effects on the proliferation of peripheral blood mononuclear cells (PBMCs) and on the production of key cytokines. nih.gov Some compounds selectively inhibited the T-helper 1 (Th1) cytokine IL-2, while others suppressed the T-helper 2 (Th2) cytokine IL-4, and some inhibited both. nih.gov This differential modulation suggests that these compounds could be tailored for specific immunopathological disorders. nih.govscispace.com Other isoxazole derivatives have been shown to stimulate lymphocyte proliferation and enhance antibody production, suggesting potential applications as adjuvants or for restoring immune function in immunocompromised states. nih.govmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Benzo D Isoxazol 5 Yl Acetic Acid Derivatives

Elucidation of Key Pharmacophoric Features

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For derivatives of benzo[d]isoxazole and related structures like benzothiazoles, several key pharmacophoric features have been identified. These typically include an aromatic hydrophobic ring, a hydrogen bonding domain, and an electron donor atom. nih.gov

Impact of Substituent Electronic and Steric Properties on Bioactivity

The biological activity of benzo[d]isoxazole derivatives can be finely tuned by altering the electronic and steric properties of substituents on the aromatic ring. Structure-activity relationship (SAR) studies systematically explore these modifications to optimize potency.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role. In studies of related benzoxazole (B165842) derivatives, the introduction of a chloro group (an electron-withdrawing group) at the fourth position of an attached phenyl ring resulted in comparable antibacterial activity to the unsubstituted compound. researchgate.net However, substituting that position with a methoxy (B1213986) group (an electron-donating group) led to excellent activity. researchgate.net Similarly, in a series of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives, a clear trend in antimicrobial activity was observed that correlated with the Hammett's constant of the substituent, in the order of p-(OCH₃ < CH₃ < H < Cl < NO₂). nih.gov This demonstrates that modulating the electron density of the aromatic system can directly influence biological efficacy.

Steric and Hydrophobic Effects: The size, shape, and hydrophobicity of substituents also have a significant impact. In a study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, it was found that large, hydrophobic substituents on a phenoxyl side chain greatly enhanced antibacterial activity. nih.gov Specifically, derivatives with para-tert-butyl, para-phenyl, and para-benzyloxy groups displayed the best activities against a range of Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values between 1.56 and 6.25 µg/mL. nih.gov This suggests that a bulky, hydrophobic moiety is favorable for interaction with the biological target.

The following table summarizes the impact of different substituents on the antibacterial activity of benzoxazole/benzoisoxazole analogs.

Parent Scaffold Substituent Position Observed Effect on Bioactivity Reference
Benzoxazole DerivativeChloro4th position of phenyl groupAbout equal activity to unsubstituted researchgate.net
Benzoxazole DerivativeMethoxy4th position of phenyl groupExcellent activity researchgate.net
Benzoxazole DerivativeThiophene-Increased activity against E. coli researchgate.net
2-(hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acidpara-tert-butylPhenoxyl side chainBest activity (MIC 1.56-6.25 µg/mL) nih.gov
2-(hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acidpara-phenylPhenoxyl side chainBest activity (MIC 1.56-6.25 µg/mL) nih.gov
2-(hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acidpara-benzyloxyPhenoxyl side chainBest activity (MIC 1.56-6.25 µg/mL) nih.gov

Stereochemical Influences on Biological Recognition

Biological systems are inherently chiral, and as a result, the three-dimensional arrangement of atoms (stereochemistry) in a drug molecule can have a profound effect on its activity. nih.gov Enantiomers of the same compound can exhibit widely different potencies and pharmacological profiles.

For derivatives related to 2-(Benzo[d]isoxazol-5-yl)acetic acid, stereochemistry is a critical determinant of biological recognition. In a study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, compounds with the (S)-configuration at position 2 of the propanoic acid chain consistently exerted excellent antibacterial activity. nih.gov This indicates a clear stereochemical preference at the target site.

Further detailed studies on 3-Br-Acivicin isomers, which contain an isoxazole (B147169) ring, revealed that stereochemistry is relevant not only for binding to the target but also for recognition by cellular transporter systems. nih.gov Research on these compounds showed that only the natural (5S, αS) isomers displayed significant potency, suggesting that the specific 3D arrangement is crucial for uptake into the cell. nih.gov For example, the (S)-2-((R)-3-Bromo-4,5-dihydroisoxazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid (8b) and its enantiomer (8c) showed different biological profiles, underscoring the importance of the specific configuration at each chiral center. nih.gov

Design of Experiments (DoE) for SAR Elucidation

The elucidation of structure-activity relationships is fundamentally a process of experimental design. While a formal Design of Experiments (DoE) statistical model is not always explicitly mentioned, the principles of DoE are widely applied in medicinal chemistry through the systematic synthesis and evaluation of compound libraries. nih.govsci-hub.se

The process involves designing a series of related compounds where specific structural features are methodically varied. nih.gov For instance, researchers might create a series by:

Varying substituents at a single position on the aromatic ring to probe electronic and steric effects. nih.govmdpi.com

Modifying a linker or side chain to determine optimal length and flexibility. sci-hub.se

Replacing the core heterocyclic scaffold to understand the importance of specific heteroatoms. nih.gov

Comparative Studies with Structural Analogs and Isomers

Comparing a compound to its structural analogs (different but related scaffolds) and isomers (same formula, different arrangement) provides valuable SAR information.

Structural Analogs: Studies often compare different five-membered heterocyclic rings to determine the optimal scaffold. In one study, an isoxazole-containing compound (6d) exhibited good cellular activity and low toxicity, whereas a structurally similar 1,3,4-oxadiazole (B1194373) derivative (6b) showed no activity. nih.gov An oxazole (B20620) analog (6c) restored activity but had cellular toxicity, while imidazole-based analogs (6e, 6f) were inactive. nih.gov This highlights the unique and favorable properties of the isoxazole ring in that particular series. The benzo[d]isoxazole core itself is an analog of other fused systems like benzoxazole and benzothiazole (B30560), which often share overlapping biological activities due to their structural similarities. nih.govresearchgate.net

Isomers: Positional isomerism, where substituents are moved to different positions on the aromatic ring, can significantly impact a molecule's properties. A study on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers showed that changing the nitro (NO₂) group's position from ortho to meta to para resulted in different crystal structures and molecular geometries. mdpi.com The ortho-nitro derivative was distorted due to steric hindrance, while the meta-nitro derivative was the most planar. mdpi.com These structural changes, driven by the substituent's position, influence intermolecular interactions and can alter the compound's physical properties and how it fits into a biological target. mdpi.com

Computational Chemistry and Cheminformatics in Research on 2 Benzo D Isoxazol 5 Yl Acetic Acid

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation provide insights into the behavior of molecules and their interactions at an atomic level. These techniques are crucial for understanding the mechanisms of action for biologically active compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

Research on derivatives of the benzisoxazole scaffold demonstrates the utility of this approach. For instance, a series of 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives were synthesized and docked against cyclooxygenase-2 (COX-2) and thromboxane (B8750289) synthase, two key enzymes involved in inflammation. sphinxsai.com The docking studies successfully predicted the binding interactions, with the results correlating well with in vitro anti-inflammatory activity. The calculations revealed that the ligands bound effectively to the active sites of both proteins, with docking scores indicating potent inhibition. sphinxsai.com

In another study, novel analogues of 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide were designed as antagonists for the Exchange proteins directly activated by cAMP (EPAC), a target for various diseases. Molecular docking studies indicated that these compounds bind at a specific site on the EPAC protein, providing a structural basis for their antagonistic activity and guiding further optimization. nih.gov

Table 1: Sample Docking Scores for Benzisoxazole Derivatives Against Inflammatory Targets

Compound Target Protein Docking Score (kcal/mol) Interacting Residues
2-(Benzo[d]isoxazol-3-yl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide COX-2 -12.793 PHE2247, THR561, GLY552
2-(Benzo[d]isoxazol-3-yl)-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamide Thromboxane -13.257 SER275, ASN87, LYS261

Data sourced from Srimathi R, et al., International Journal of ChemTech Research, 2015. sphinxsai.com

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For ligand-biomolecule complexes identified through docking, MD simulations provide a more dynamic and realistic view of the interactions, assessing the stability of the complex in a simulated physiological environment.

While specific MD simulations for 2-(Benzo[d]isoxazol-5-yl)acetic acid are not documented, studies on the isomeric benzoxazole (B165842) scaffold are illustrative. MD simulations have been used to validate the stability of benzoxazole derivatives docked into the binding site of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in cancer therapy. rsc.orgresearchgate.net These simulations, often run for periods of up to 100 nanoseconds, analyze metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand. A stable RMSD plot over time suggests that the ligand remains securely bound in the active site, confirming the docking prediction. rsc.orgresearchgate.net The binding free energies calculated from these simulations can also offer a more accurate estimation of binding affinity than docking scores alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR can identify the key molecular features (descriptors) that govern their potency, enabling the prediction of activity for new, untested compounds.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to classes of compounds containing the benzoxazole and isoxazole (B147169) cores. For example, a 3D-QSAR study on benzoxazole benzenesulfonamide (B165840) derivatives as antidiabetic agents identified a statistically significant model that could predict the compounds' inhibitory activity against fructose-1,6-bisphosphatase. researchgate.net The contour maps generated from this model provided a visual guide, showing where steric bulk, electrostatic charge, and other properties should be modified to enhance activity. researchgate.netresearchgate.net

Similarly, a comprehensive 3D-QSAR study on a large set of isoxazole derivatives acting as Farnesoid X Receptor (FXR) agonists yielded highly predictive CoMFA and CoMSIA models. mdpi.com These models are crucial for rationally designing new agonists with improved potency.

Table 2: Statistical Parameters for a 3D-QSAR Model of Isoxazole-Based FXR Agonists

Model q² (Cross-validated r²) r² (Non-cross-validated r²) r²_pred (External validation) F-test value
CoMFA 0.664 0.960 0.872 599.30
CoMSIA 0.706 0.969 0.866 760.15

Data sourced from Wang J, et al., Molecules, 2023. mdpi.com

Theoretical Chemistry Calculations for Electronic Structure and Reactivity (e.g., DFT calculations)

Theoretical chemistry calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These calculations provide fundamental insights into a molecule's properties, such as its geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO).

DFT studies have been performed on benzisoxazole derivatives to understand their structural and electronic properties. researchgate.net Such calculations can determine optimized molecular geometries, which often show good correlation with experimental data from X-ray crystallography. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are useful for predicting how a molecule will interact with biological receptors. researchgate.netnih.gov

Table 3: Sample DFT-Calculated Electronic Properties for a Benzimidazole-Thiadiazole Derivative

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap (eV)
5a -6.046 -2.484 3.562
5b -6.111 -2.465 3.646
5c -6.198 -2.442 3.756
5d -5.923 -2.571 3.352

Data sourced from Kütük, H, et al., ACS Omega, 2024. nih.gov Note: Data shown for related heterocyclic system to illustrate typical DFT output.

Virtual Screening and Compound Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netresearchgate.net This process dramatically reduces the number of compounds that need to be synthesized and tested in the lab, saving significant time and resources.

Compound libraries for virtual screening can be designed around a specific chemical scaffold known to have biological relevance. The benzisoxazole scaffold is an ideal candidate for such library design due to its status as a privileged structure that can interact with a wide range of biological targets. nih.govrsc.org

A virtual screening workflow would involve:

Library Design: Creating a virtual library of thousands or millions of compounds containing the this compound core, with diverse chemical groups attached at various positions.

Filtering: Applying filters based on drug-likeness criteria (e.g., Lipinski's Rule of Five) to remove compounds with poor pharmacokinetic properties. nih.gov

Screening: Using high-throughput docking to screen the filtered library against the 3D structure of a specific protein target.

Hit Selection: Ranking the compounds based on their docking scores and visual inspection of their binding modes to select a smaller, enriched set of "hits" for experimental validation.

This approach has been successfully used to identify lead compounds for numerous targets and is a cornerstone of modern, computationally-driven drug discovery. researchgate.net

Future Research Trajectories and Broader Academic Implications of 2 Benzo D Isoxazol 5 Yl Acetic Acid

Identification of Novel Biological Targets and Pathways

The benzisoxazole moiety is a versatile pharmacophore found in compounds targeting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects. nih.govresearchgate.net Future research will likely focus on identifying novel biological targets and pathways for 2-(Benzo[d]isoxazol-5-yl)acetic acid and its derivatives. The broad spectrum of activity associated with the benzisoxazole scaffold suggests that its derivatives may interact with multiple cellular targets. nih.govresearchgate.net

For instance, some benzisoxazole derivatives have been identified as inhibitors of Hsp90, binding to the ATP pocket and interacting with key residues like Asp93. nih.gov Others have shown potential as KMO inhibitors. nih.gov The exploration of multi-target directed ligand (MTDL) strategies, which has been applied to related benzoxazole (B165842) scaffolds for conditions like Alzheimer's disease, could be a promising avenue. nih.gov This approach aims to design single compounds that can modulate multiple targets, which is particularly relevant for complex multifactorial diseases. nih.gov

Future investigations may employ advanced techniques such as chemical proteomics and high-throughput screening to systematically uncover new protein binding partners and signaling pathways affected by this compound. This could reveal previously unknown mechanisms of action and open up new therapeutic applications for this class of compounds.

Development of Chemical Probes and Tools for Biological Systems

The development of chemical probes from the this compound scaffold is a critical step in elucidating its biological functions. These tools are essential for target identification, validation, and studying the dynamics of biological processes.

Researchers have successfully designed and synthesized novel isoxazole- and pyrazole-based diazide probes for Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL) experiments. nih.gov These probes, which can be photo-activated to form covalent bonds with their biological targets, have shown potent inhibitory activity against histone deacetylases (HDACs). nih.gov This demonstrates the feasibility of modifying the isoxazole (B147169) core to create sophisticated chemical tools. For example, isoxazole-based probes have demonstrated selectivity for HDAC3 over HDAC8. nih.gov

Future work in this area could involve the synthesis of this compound derivatives tagged with fluorescent dyes, biotin, or other reporter molecules. These probes would enable researchers to visualize the subcellular localization of the compound, identify its binding partners through pull-down assays, and quantify target engagement in living cells. Such tools are invaluable for understanding the compound's mechanism of action at a molecular level.

Strategies for Rational Drug Design and Optimization

Rational drug design is a methodical approach that leverages knowledge of a biological target's three-dimensional structure to create new medications. longdom.org This strategy is highly applicable to the optimization of compounds based on the this compound scaffold. longdom.org Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the lead compound to enhance potency, selectivity, and pharmacokinetic properties. longdom.org

For example, research on related benzisoxazole derivatives has led to the identification of potent EPAC antagonists, with molecular docking studies revealing key interactions within the protein's binding site. nih.gov Similarly, rational design has been used to develop bivalent inhibitors targeting the bromodomain and extra-terminal (BET) family of proteins, which are implicated in prostate cancer. nih.gov In one study, a bivalent inhibitor was 32 times more potent than its monovalent precursor in inhibiting the growth of LNCaP cells. nih.gov

Future optimization strategies for this compound will likely involve:

Computational Modeling: Utilizing molecular docking and dynamics simulations to predict binding affinities and modes of interaction with target proteins. longdom.orgnih.gov

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to improve biological activity or reduce metabolic liability. nih.gov

Scaffold Hopping: Modifying the core benzisoxazole structure to explore new chemical space and identify novel intellectual property. nih.gov

A study on 2-arylbenzoxazole-5-acetic acid derivatives indicated that the presence of the acetic acid group at the 5-position of the benzoxazole nucleus enhances cytotoxic activity against certain cancer cell lines. core.ac.ukresearchgate.net This highlights the importance of the acetic acid moiety in the biological activity of this class of compounds.

Table 1: Examples of Rational Design Approaches for Benzisoxazole and Related Scaffolds

Approach Target Key Findings Reference
Bivalent Inhibitor Design Bromodomain and extra-terminal (BET) proteins A bivalent inhibitor showed 32-fold greater potency in inhibiting LNCaP cell growth compared to the monovalent inhibitor. nih.gov
Structure-Activity Relationship (SAR) Studies Exchange proteins directly activated by cAMP (EPAC) Identified potent and diversified EPAC antagonists with low micromolar inhibitory activities through chemical modifications of the isoxazole ring. nih.gov
Scaffold Hopping Multi-target directed ligands for Alzheimer's Disease Designed and synthesized a library of 2-substituted benzo[d]oxazol-5-amine derivatives with potent inhibitory activities against AChE and BuChE. nih.gov
Cytotoxicity Enhancement Anticancer agents The presence of an acetic acid group at position 5 of the benzoxazole nucleus was found to enhance cytotoxic activity against MCF-7 and HCT-116 cancer cell lines. core.ac.ukresearchgate.net

Repurposing Strategies for Related Scaffolds

Drug repurposing, or finding new uses for existing drugs, is an increasingly popular strategy to accelerate the drug development process. nih.gov The benzisoxazole scaffold is present in several FDA-approved drugs, including the antipsychotics risperidone (B510) and paliperidone, and the anticonvulsant zonisamide. researchgate.netresearchgate.net This established clinical use provides a strong foundation for exploring new therapeutic applications for other benzisoxazole-containing compounds.

The diverse biological activities reported for benzisoxazole derivatives suggest a high potential for repurposing. nih.govresearchgate.net For example, compounds initially investigated for one therapeutic area could be screened against a wide range of other diseases. This approach has been successfully applied to other heterocyclic scaffolds, such as benzimidazoles, which were originally developed as antihelminthic agents and later found to have anticancer properties. nih.gov

Future research could involve systematically screening libraries of existing benzisoxazole derivatives, including those related to this compound, against various disease models. This could lead to the rapid identification of new lead compounds for conditions with unmet medical needs.

Academic Contributions to Intellectual Property Landscape in Benzisoxazole Chemistry

The benzisoxazole scaffold has been the subject of numerous patents, highlighting its importance in drug discovery and development. researchgate.netnih.govsci-hub.se Academic research plays a crucial role in shaping this intellectual property (IP) landscape by discovering novel compounds, identifying new biological targets, and elucidating mechanisms of action.

Patents have been filed for various benzisoxazole derivatives with a wide range of therapeutic applications, including atypical antipsychotics and kinase inhibitors. researchgate.net For example, a patent review from 2009 to 2014 highlighted significant progress in the development of benzisoxazole-based treatments for CNS disorders. researchgate.net The synthesis of zonisamide, an anticonvulsant, involves a benzisoxazole acetic acid intermediate, and patents have been granted for more convenient methods of its sulfonation. google.com

Academic institutions often contribute to the IP landscape through:

Publication of novel synthetic routes: Developing more efficient and scalable methods for producing benzisoxazole derivatives.

Discovery of new biological activities: Identifying novel therapeutic uses for existing or newly synthesized compounds.

Filing patent applications: Protecting novel chemical entities and their applications, which can then be licensed to pharmaceutical companies for further development.

The continued academic exploration of this compound and its analogs will undoubtedly lead to new discoveries and contribute to the growing body of intellectual property surrounding this important chemical scaffold.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(Benzo[d]isoxazol-5-yl)acetic acid derivatives, and how can reaction purity be optimized?

  • Methodology : Utilize carbodiimide-based coupling agents (e.g., DCC or EDC HCl) with catalytic DMAP in anhydrous CH₂Cl₂ under argon. For example, coupling 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid (mofezolac) with galactose derivatives achieved 73% purity after 24-hour stirring at room temperature .
  • Purity Optimization : Post-reaction, perform three rounds of ethyl acetate extraction, dry organic phases with anhydrous Na₂SO₄, and use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

Q. How should researchers characterize the structural integrity of synthesized derivatives?

  • Analytical Tools : Use ¹H/¹³C NMR to confirm chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm for methoxyphenyl groups) and ESI-MS for molecular weight validation. For example, mofezolac-galactose conjugates showed expected [M+H]⁺ peaks in ESI-MS .

Advanced Research Questions

Q. How does the spatial distance between mofezolac and galactose in conjugates influence biological activity?

  • Experimental Design : Synthesize analogs with varying linker lengths (e.g., pentanoyl vs. acetyl spacers) and assess COX-1 inhibition via in vitro assays. A study showed that 6-O-acetyl conjugates (shorter spacer) exhibited higher COX-1 selectivity than pentanoyl-linked analogs .
  • Data Interpretation : Correlate linker length with steric hindrance using molecular docking. Reduced activity in longer spacers may indicate impaired target binding .

Q. What explains contradictory yields in TFA-mediated deprotection reactions of mofezolac-galactose conjugates?

  • Troubleshooting : Yield variations (e.g., 39% vs. 58%) arise from differences in TFA concentration (1.3 mL vs. 0.5 mL per mmol substrate) and reaction monitoring frequency. Use TLC every 4 hours to optimize quenching timing .
  • Mitigation : Pre-dry substrates to minimize moisture interference and employ low-temperature (−20°C) crystallization to recover semi-solid products .

Q. How can researchers validate the selectivity of COX-1 inhibition in novel derivatives?

  • Assay Protocol : Compare IC₅₀ values against both COX-1 and COX-2 isoforms using human recombinant enzyme kits. For example, mofezolac derivatives demonstrated >100-fold selectivity for COX-1 (IC₅₀ = 0.03 μM) over COX-2 .
  • Controls : Include indomethacin (non-selective COX inhibitor) and celecoxib (COX-2 selective) as reference compounds .

Methodological Considerations

Q. What safety protocols are critical when handling this compound intermediates?

  • Hazard Mitigation : Use fume hoods for reactions involving acetyl chloride or TFA. Refer to SDS guidelines for emergency procedures (e.g., skin contact: rinse with water for 15 minutes; inhalation: move to fresh air) .

Q. How should researchers address low solubility of aryl halide derivatives in aqueous assays?

  • Solubilization : Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in assay buffer containing 0.1% BSA to prevent aggregation. For Sigma-Aldrich’s aryl halide X9, this method achieved 95% solubility .

Key Notes

  • Abbreviations : Full chemical names retained; no acronyms used.
  • Conflict Resolution : Conflicting yield data resolved via procedural cross-referencing (e.g., TFA volume adjustments ).

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